

# Chemical Structure and Properties of 4-Nitrophenol

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## Compound of Interest

Compound Name: *para-Nitrophenyl*

Cat. No.: *B135317*

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Para-nitrophenol (4-nitrophenol) is an aromatic organic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group and a nitro (-NO<sub>2</sub>) group at the para (1,4) position. [1] This substitution pattern dictates its chemical properties, including its acidity and chromogenic nature. [2] The strong electron-withdrawing effect of the nitro group makes 4-nitrophenol more acidic than phenol itself. [2][3]

The compound exists as a pale yellow crystalline solid and is known to exhibit polymorphism, with two different crystal forms (alpha and beta). [1][4] The beta-form is stable at room temperature. [1][2]

**Caption:** 2D structure of 4-Nitrophenol (p-nitrophenol).

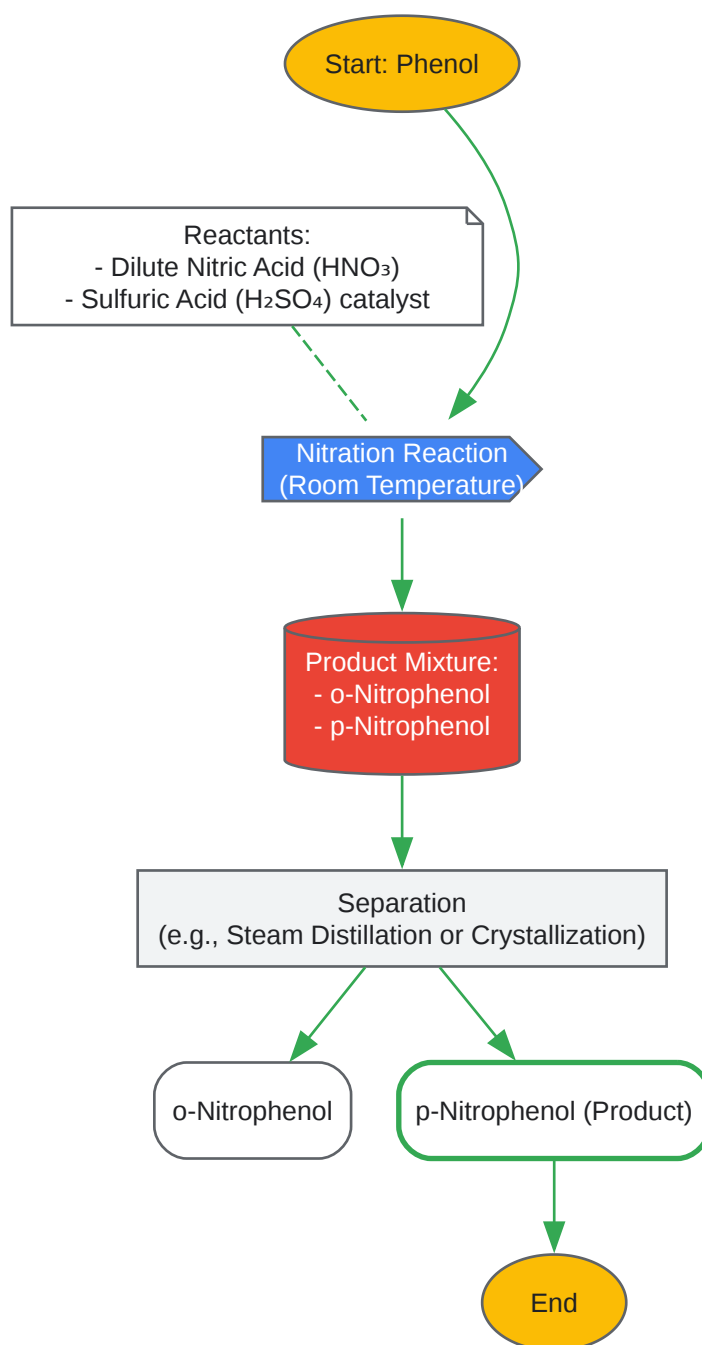
## Data Presentation: Physicochemical Properties

The quantitative properties of 4-nitrophenol are summarized in the table below for easy reference.

Property	Value
IUPAC Name	4-Nitrophenol
Synonyms	p-Nitrophenol, 4-Hydroxynitrobenzene
Chemical Formula	C <sub>6</sub> H <sub>5</sub> NO <sub>3</sub>
Molecular Weight	139.11 g/mol [4][5]
Appearance	Colorless to pale yellow crystalline solid[1][4][6]
Melting Point	112-114 °C[1][4][5][6]
Boiling Point	279 °C[1][4][6]
Solubility in Water	1.6 g/100 mL (at 25 °C)[6]; slightly soluble in cold water, highly soluble in alkaline solutions[3][6]
Solubility in Organic Solvents	Soluble in ethanol, ether, and benzene[3][4][6]
Acidity (pKa)	7.15 (at 25 °C)[1][2]
CAS Number	100-02-7[5][6]
Molar Extinction Coefficient (ε)	At 405 nm (alkaline solution): 18,000 - 18,400 M <sup>-1</sup> cm <sup>-1</sup> [1][7]

## Synthesis of para-Nitrophenol

A common laboratory method for synthesizing 4-nitrophenol is the nitration of phenol using dilute nitric acid at room temperature.[1][8] This reaction typically yields a mixture of ortho- and para-nitrophenol, which can then be separated.[1][8] An alternative industrial process involves the nitrosation of phenol followed by oxidation with nitric acid, which offers greater selectivity for the para isomer.[9]



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**Caption:** Logical workflow for the synthesis of p-nitrophenol.

## Experimental Protocol: Synthesis via Nitration of Phenol

This protocol is a simplified representation of a typical laboratory synthesis.

- Preparation: Dissolve phenol in a suitable solvent (e.g., water or an organic solvent).<sup>[10]</sup>

- **Nitrating Mixture:** Prepare a nitrating mixture by slowly adding dilute nitric acid to sulfuric acid, keeping the temperature low using an ice bath.[10]
- **Reaction:** Add the phenol solution dropwise to the stirred nitrating mixture while maintaining a low temperature (e.g., below 20°C) to control the reaction rate and selectivity.[8][10]
- **Quenching:** After the addition is complete, allow the mixture to stir for a specified time (e.g., 1-2 hours) before pouring it into ice-cold water to precipitate the product mixture.[10]
- **Separation:** The ortho- and para-isomers can be separated based on their different physical properties. Steam distillation is often used, as o-nitrophenol is volatile with steam while p-nitrophenol is not.[11] Alternatively, fractional crystallization can be employed.
- **Purification:** The isolated p-nitrophenol can be further purified by recrystallization from a suitable solvent, such as dilute hydrochloric acid or ethanol.[10]

## Applications in Research and Drug Development

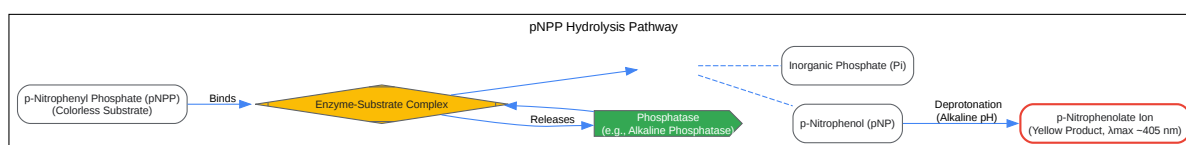
The **para-nitrophenyl** group is integral to various applications due to its unique electronic and spectroscopic properties.

- **pH Indicator:** 4-Nitrophenol functions as a pH indicator, appearing colorless below pH 5.4 and turning yellow above pH 7.5.[1] This is due to the deprotonation of the hydroxyl group to form the 4-nitrophenolate ion, which exhibits strong absorbance around 405 nm.[1]
- **Pharmaceutical Synthesis:** It serves as a key intermediate in the synthesis of pharmaceuticals.[2] A notable example is the production of paracetamol (acetaminophen), where 4-nitrophenol is first reduced to 4-aminophenol and then acetylated.[1]
- **Chromogenic Substrates:** The most widespread application in research is its use in chromogenic enzyme substrates.[12][13] Esters and glycosides of 4-nitrophenol are colorless, but upon enzymatic cleavage, they release the yellow 4-nitrophenolate ion, providing a simple and sensitive colorimetric method to assay enzyme activity.[13][14]
  - **p-Nitrophenyl phosphate (pNPP):** A universal substrate for assaying phosphatases (alkaline and acid).[7][15][16]

- p-Nitrophenyl esters (e.g., p-Nitrophenyl palmitate): Used to assay lipase and esterase activity.[17]
- p-Nitrophenyl glycosides (e.g., p-Nitrophenyl- $\beta$ -D-glucopyranoside): Used to assay various glycosidase enzymes.[1][18]

## Enzymatic Hydrolysis of p-Nitrophenyl Phosphate (pNPP)

The hydrolysis of pNPP is a cornerstone reaction for studying a wide range of phosphatases. [12][19] The enzyme catalyzes the cleavage of the phosphate ester bond, releasing inorganic phosphate and 4-nitrophenol.[14][15] In an alkaline buffer, the 4-nitrophenol product is deprotonated to the intensely yellow 4-nitrophenolate ion, the concentration of which is directly proportional to the enzyme's activity.[12][19]



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**Caption:** Signaling pathway of pNPP hydrolysis by phosphatase.

## Experimental Protocol: Phosphatase Activity Assay

This protocol details a standard endpoint colorimetric assay for measuring phosphatase activity in a 96-well plate format using pNPP.

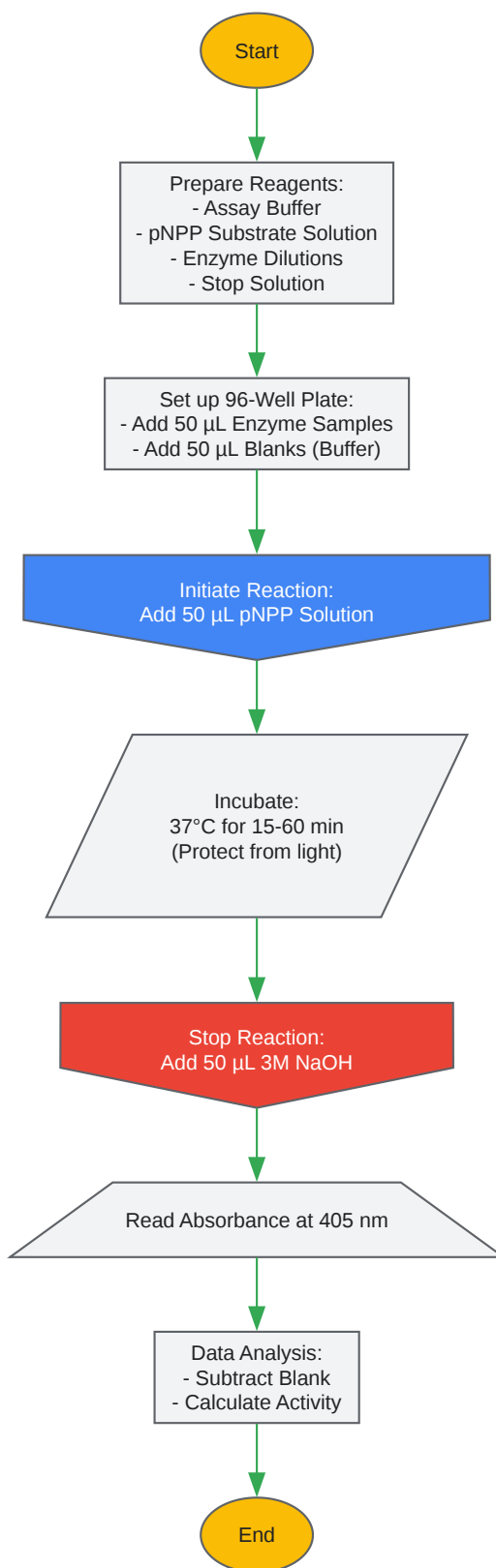
### Materials and Reagents

- Assay Buffer: e.g., 1 M Diethanolamine, 0.5 mM  $\text{MgCl}_2$ , pH 9.8, or 100 mM Tris-HCl, 100 mM NaCl, 5 mM  $\text{MgCl}_2$ , pH 9.5.[14]

- Substrate Stock Solution: p-Nitrophenyl Phosphate (pNPP) solution (e.g., 50 mM in deionized water). Store protected from light at -20°C.[7][14]
- Enzyme Sample: Purified enzyme or biological sample diluted in assay buffer.
- Stop Solution: 3 M Sodium Hydroxide (NaOH).
- Instrumentation: Spectrophotometric multiwell plate reader, 96-well clear flat-bottom plates.

## Methodology

- Prepare Working Substrate Solution: Dilute the pNPP stock solution to the desired final concentration (e.g., 1 mg/mL or ~2.7 mM) in the chosen assay buffer. This solution should be prepared fresh daily and protected from light.[14][20]
- Set Up Plate: Add 50  $\mu$ L of diluted enzyme samples to the wells of a 96-well plate. Include blank controls containing 50  $\mu$ L of assay buffer without the enzyme.[21]
- Initiate Reaction: Start the enzymatic reaction by adding 50  $\mu$ L of the pNPP working substrate solution to all wells.[21]
- Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at a constant temperature (e.g., 37°C or room temperature). The incubation should be carried out in the dark to prevent pNPP degradation.[15]
- Stop Reaction: Terminate the reaction by adding 50  $\mu$ L of Stop Solution (3 M NaOH) to each well. The stop solution halts the enzyme activity and ensures full development of the yellow color of the p-nitrophenolate ion.[20][21]
- Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.[7][20]
- Data Analysis: Subtract the average absorbance of the blank controls from the absorbance of the samples. Calculate the concentration of p-nitrophenol produced using the Beer-Lambert law ( $A = \epsilon cl$ ) and the known molar extinction coefficient of p-nitrophenolate ( $\epsilon \approx 18,000 \text{ M}^{-1}\text{cm}^{-1}$ ). [7][21] Enzyme activity can then be expressed in standard units (e.g.,  $\mu\text{mol}$  of product formed per minute per mg of enzyme).



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**Caption:** Experimental workflow for a pNPP phosphatase assay.

## Conclusion

The **para-nitrophenyl** moiety is a remarkably versatile chemical entity in scientific research and development. Its straightforward synthesis, well-defined physicochemical properties, and distinct chromogenic nature make it an invaluable tool. For researchers and drug development professionals, p-nitrophenyl-based substrates, particularly pNPP, offer a reliable, sensitive, and cost-effective method for assaying enzyme activity, facilitating kinetic studies, and enabling high-throughput screening of potential therapeutic inhibitors. A thorough understanding of its properties and associated methodologies is crucial for its effective application in the laboratory.

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